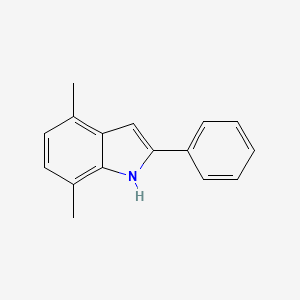
4,7-Dimethyl-2-phenyl-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2-phenyl-1h-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural products and pharmaceuticals . This compound, with its specific substitutions, offers unique properties that make it valuable in various scientific research applications.
Preparation Methods
The synthesis of 4,7-Dimethyl-2-phenyl-1h-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
4,7-Dimethyl-2-phenyl-1h-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
4,7-Dimethyl-2-phenyl-1h-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it useful in studying cellular processes and as a potential therapeutic agent.
Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-phenyl-1h-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
4,7-Dimethyl-2-phenyl-1h-indole can be compared to other indole derivatives such as:
2-Phenylindole: Known for its use as a selective estrogen receptor modulator.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in scientific research.
Properties
CAS No. |
2538-59-2 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4,7-dimethyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15N/c1-11-8-9-12(2)16-14(11)10-15(17-16)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |
InChI Key |
JJWWQVJBQRMECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


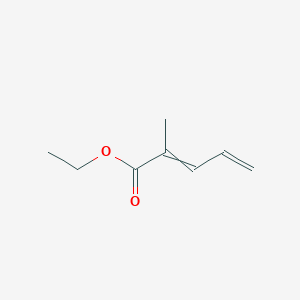
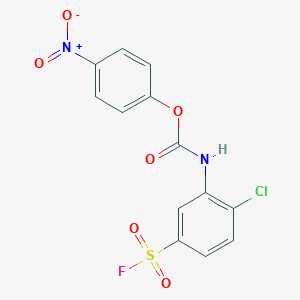
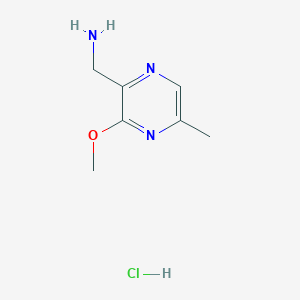
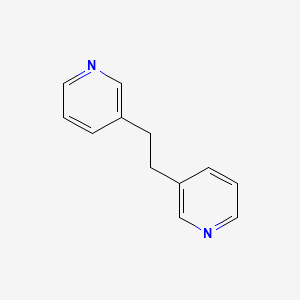

![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)

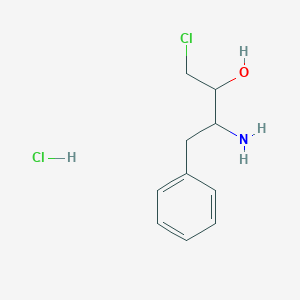
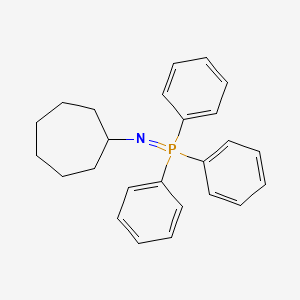
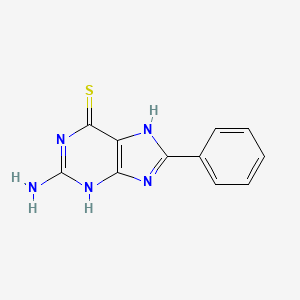
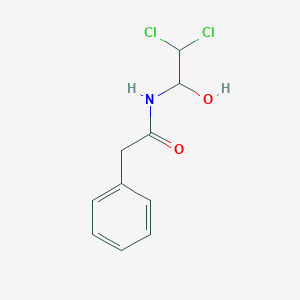
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
